1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one is a chemical compound with a complex structure that includes an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with an appropriate ketone under acidic or basic conditions to form the indole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl
- 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl
Uniqueness
1-(6-Methyl-2,3,3a,4,7,7a-hexahydro-1H-indol-1-yl)ethan-1-one is unique due to its specific indole ring structure and the presence of a methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
832721-54-7 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(6-methyl-2,3,3a,4,7,7a-hexahydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10-5-6-12(9(2)13)11(10)7-8/h3,10-11H,4-7H2,1-2H3 |
InChI Key |
SJZQEEMSALTDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CCN(C2C1)C(=O)C |
Origin of Product |
United States |
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